molecular formula C7H5F7OS B11088131 1-(1,3,3,3-Tetrafluoro-2-trifluoromethyl-propenylsulfanyl)-propan-2-one

1-(1,3,3,3-Tetrafluoro-2-trifluoromethyl-propenylsulfanyl)-propan-2-one

Cat. No.: B11088131
M. Wt: 270.17 g/mol
InChI Key: LDWHMJVRGKAIHK-UHFFFAOYSA-N
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Description

1-(1,3,3,3-Tetrafluoro-2-trifluoromethyl-propenylsulfanyl)-propan-2-one is a fluorinated organic compound known for its unique chemical properties It is characterized by the presence of multiple fluorine atoms, which contribute to its high reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3,3,3-Tetrafluoro-2-trifluoromethyl-propenylsulfanyl)-propan-2-one typically involves the reaction of a fluorinated alkene with a thiol compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and advanced purification techniques. The process is designed to ensure consistent quality and efficiency, with strict control over reaction parameters and product specifications. Industrial production methods may also incorporate environmentally friendly practices to minimize waste and reduce the environmental impact of the manufacturing process.

Chemical Reactions Analysis

Types of Reactions

1-(1,3,3,3-Tetrafluoro-2-trifluoromethyl-propenylsulfanyl)-propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate. The reactions are typically carried out at moderate temperatures and in the presence of a solvent such as acetonitrile or dichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in reduction reactions. These reactions are often conducted under an inert atmosphere to prevent oxidation.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide. The reactions are usually performed in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or other reduced derivatives. Substitution reactions result in the replacement of fluorine atoms with other functional groups, leading to a variety of substituted products.

Scientific Research Applications

1-(1,3,3,3-Tetrafluoro-2-trifluoromethyl-propenylsulfanyl)-propan-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex fluorinated molecules. Its unique reactivity makes it valuable in the development of new materials and catalysts.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: The compound’s fluorinated structure may enhance the pharmacokinetic properties of drug candidates, making it a potential lead compound in drug discovery.

    Industry: The compound is used in the production of specialty chemicals, including fluorinated surfactants and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(1,3,3,3-Tetrafluoro-2-trifluoromethyl-propenylsulfanyl)-propan-2-one involves its interaction with molecular targets through its fluorinated and sulfanyl groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The compound’s fluorine atoms contribute to its high binding affinity and selectivity for certain molecular targets, while the sulfanyl group can participate in redox reactions or form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3,3,3-Tetrafluoro-2-trifluoromethyl-propenylsulfanyl)-benzene
  • 1-(1,3,3,3-Tetrafluoro-2-trifluoromethyl-propenylsulfanyl)-ethane
  • 1-(1,3,3,3-Tetrafluoro-2-trifluoromethyl-propenylsulfanyl)-butane

Uniqueness

1-(1,3,3,3-Tetrafluoro-2-trifluoromethyl-propenylsulfanyl)-propan-2-one stands out due to its specific combination of fluorinated and sulfanyl groups, which confer unique chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities. These differences make it a valuable compound for various research and industrial applications, offering distinct advantages over other fluorinated sulfanyl compounds.

Properties

Molecular Formula

C7H5F7OS

Molecular Weight

270.17 g/mol

IUPAC Name

1-[1,3,3,3-tetrafluoro-2-(trifluoromethyl)prop-1-enyl]sulfanylpropan-2-one

InChI

InChI=1S/C7H5F7OS/c1-3(15)2-16-5(8)4(6(9,10)11)7(12,13)14/h2H2,1H3

InChI Key

LDWHMJVRGKAIHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC(=C(C(F)(F)F)C(F)(F)F)F

Origin of Product

United States

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